2/'-O-T-BUTYLDIMETHYLSILYL-3/'-O-[(DIISOPROPYLAMINO)(2-CYANOETHOXY)PHOSPHINO]-5/'-O-(4,4/'-DIMETHOXY
2/'-O-T-BUTYLDIMETHYLSILYL-3/'-O-[(DIISOPROPYLAMINO)(2-CYANOETHOXY)PHOSPHINO]-5/'-O-(4,4/'-DIMETHOXY
Brand Name:
Vulcanchem
CAS No.:
155831-90-6
VCID:
VC0121349
InChI:
InChI=1S/C45H61N4O8PSi/c1-32(2)49(33(3)4)58(54-30-15-27-46)56-40-39(55-42(48-29-16-28-47-43(48)50)41(40)57-59(10,11)44(5,6)7)31-53-45(34-17-13-12-14-18-34,35-19-23-37(51-8)24-20-35)36-21-25-38(52-9)26-22-36/h12-14,16-26,28-29,32-33,39-42H,15,30-31H2,1-11H3/t39-,40-,41-,42-,58?/m1/s1
SMILES:
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC=NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Molecular Formula:
C45H61N4O8PSi
Molecular Weight:
845 g/mol
2/'-O-T-BUTYLDIMETHYLSILYL-3/'-O-[(DIISOPROPYLAMINO)(2-CYANOETHOXY)PHOSPHINO]-5/'-O-(4,4/'-DIMETHOXY
CAS No.: 155831-90-6
Main Products
VCID: VC0121349
Molecular Formula: C45H61N4O8PSi
Molecular Weight: 845 g/mol
CAS No. | 155831-90-6 |
---|---|
Product Name | 2/'-O-T-BUTYLDIMETHYLSILYL-3/'-O-[(DIISOPROPYLAMINO)(2-CYANOETHOXY)PHOSPHINO]-5/'-O-(4,4/'-DIMETHOXY |
Molecular Formula | C45H61N4O8PSi |
Molecular Weight | 845 g/mol |
IUPAC Name | 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
Standard InChI | InChI=1S/C45H61N4O8PSi/c1-32(2)49(33(3)4)58(54-30-15-27-46)56-40-39(55-42(48-29-16-28-47-43(48)50)41(40)57-59(10,11)44(5,6)7)31-53-45(34-17-13-12-14-18-34,35-19-23-37(51-8)24-20-35)36-21-25-38(52-9)26-22-36/h12-14,16-26,28-29,32-33,39-42H,15,30-31H2,1-11H3/t39-,40-,41-,42-,58?/m1/s1 |
Standard InChIKey | UEUDLVPTCOPGMZ-MGVQLQBBSA-N |
Isomeric SMILES | CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC=NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
SMILES | CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC=NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Canonical SMILES | CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC=NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
PubChem Compound | 15546047 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume